1-(4-Amino-1-piperidyl)-2-chloroethanone
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Overview
Description
1-(4-Amino-1-piperidyl)-2-chloroethanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an amino group attached to a piperidine ring, which is further connected to a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1-piperidyl)-2-chloroethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-1-piperidine with 2-chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1-piperidyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of new amine or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(4-Amino-1-piperidyl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1-piperidyl)-2-chloroethanone involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the chloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, resulting in various biological effects.
Comparison with Similar Compounds
- 1-(4-Amino-1-piperidyl)-2-(4-bromophenyl)ethanone
- 1-(4-Amino-1-piperidyl)-2,2,2-trifluoroethanone
Comparison: 1-(4-Amino-1-piperidyl)-2-chloroethanone is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its bromophenyl and trifluoroethanone analogs, the chloroethanone derivative may exhibit different pharmacokinetic properties and target specificity, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O/c8-5-7(11)10-3-1-6(9)2-4-10/h6H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEOEWSDIJFZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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